molecular formula C11H12F2O B14179111 1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene CAS No. 918870-80-1

1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene

Cat. No.: B14179111
CAS No.: 918870-80-1
M. Wt: 198.21 g/mol
InChI Key: CSVPMSDCPNXUAV-UHFFFAOYSA-N
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Description

1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene is an organic compound with a unique structure that includes both ethenyl and difluoro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactionsCommon reagents used in these reactions include halogenating agents and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to various chemical transformations and biological effects .

Comparison with Similar Compounds

  • 4,5-Difluoro-2-isopropoxyphenylboronic acid
  • Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate

Comparison: 1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene is unique due to its specific combination of ethenyl and difluoro groups attached to the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

918870-80-1

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

1-ethenyl-4,5-difluoro-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H12F2O/c1-4-8-5-9(12)10(13)6-11(8)14-7(2)3/h4-7H,1H2,2-3H3

InChI Key

CSVPMSDCPNXUAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1C=C)F)F

Origin of Product

United States

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